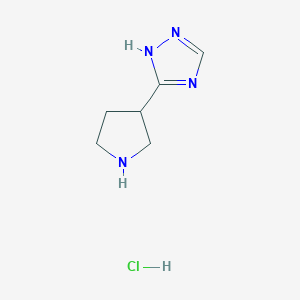

![molecular formula C10H9ClN2O2 B6268410 methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 1784537-50-3](/img/no-structure.png)

methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fibroblast Growth Factor Receptor Inhibitors

The compound is structurally similar to 1H-pyrrolo[2,3-b]pyridine derivatives, which have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Cancer Therapeutics

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, compounds like “methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate” could potentially be used in cancer therapeutics.

Synthesis of Potent FGFR Inhibitors

The compound could be used as a starting material in the synthesis of potent FGFR inhibitors . For instance, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds 3a–3k .

Biomedical Applications of Pyrazolo[3,4-b]pyridines

The compound is structurally similar to 1H-pyrazolo[3,4-b]pyridines, which have been found to have various biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis of Pyrazolo[3,4-b]pyridines

The compound could potentially be used in the synthesis of 1H-pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Pharmacological Properties of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

The compound is structurally similar to 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which have been found to have interesting pharmacological properties .

Mecanismo De Acción

Target of Action

The primary targets of “methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate” are currently unknown. The compound is structurally similar to other pyrrolopyridine derivatives, which have been found to have various biological activities . .

Mode of Action

Pyrrolopyridine derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is currently unknown. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves the reaction of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid with methanol and a catalyst to form the desired compound.", "Starting Materials": [ "7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting compound by recrystallization or chromatography" ] } | |

Número CAS |

1784537-50-3 |

Fórmula molecular |

C10H9ClN2O2 |

Peso molecular |

224.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.